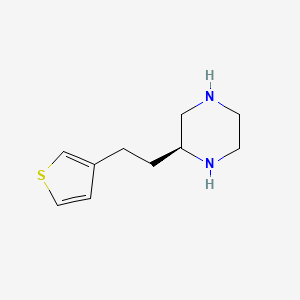
(S)-2-(2-thiophen-3-yl-ethyl)-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(2-thiophen-3-yl-ethyl)-piperazine is a useful research compound. Its molecular formula is C10H16N2S and its molecular weight is 196.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of (S)-2-(2-thiophen-3-yl-ethyl)-piperazine
The synthesis of this compound can be achieved through various methods, including the use of thiophene derivatives in piperazine-based frameworks. A notable method involves the reaction of thiophene compounds with piperazine under controlled conditions to yield the desired product with high enantiomeric purity. The synthesis typically requires careful selection of reagents and conditions to ensure optimal yields and purity.
Antidepressant Properties
Research indicates that piperazine derivatives, including this compound, exhibit significant antidepressant activities. These compounds often act as serotonin receptor modulators, which are crucial in the treatment of mood disorders. For instance, studies have shown that certain piperazine derivatives can enhance serotonin levels in the brain, thereby alleviating symptoms of depression and anxiety .
Anticancer Potential
The anticancer properties of thiophene-containing piperazines have been explored extensively. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The incorporation of sulfur-containing moieties is believed to contribute to their cytotoxic effects .
Neuroprotective Effects
Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Parkinson's disease. The compound's ability to interact with dopamine receptors and modulate neurotransmitter release is under investigation as a potential therapeutic mechanism .
Case Studies
Propriétés
Formule moléculaire |
C10H16N2S |
|---|---|
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
(2S)-2-(2-thiophen-3-ylethyl)piperazine |
InChI |
InChI=1S/C10H16N2S/c1(9-3-6-13-8-9)2-10-7-11-4-5-12-10/h3,6,8,10-12H,1-2,4-5,7H2/t10-/m0/s1 |
Clé InChI |
UDQCAECOAOWMCH-JTQLQIEISA-N |
SMILES isomérique |
C1CN[C@H](CN1)CCC2=CSC=C2 |
SMILES canonique |
C1CNC(CN1)CCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















